molecular formula C17H17N3O3S2 B2901101 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide CAS No. 895803-32-4

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B2901101
CAS No.: 895803-32-4
M. Wt: 375.46
InChI Key: VHSKIYMMYLEPCE-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a core pyridazine ring, a structure prevalent in pharmacologically active agents, linked via a phenyl bridge to a 5-methylthiophene-2-sulfonamide group. The sulfonamide functional group is a key motif in numerous therapeutic agents, known for its ability to contribute to target binding and molecular stability . Compounds incorporating the thiophene-sulfonamide scaffold, such as those described in patent literature, have been investigated for their potential as cysteine protease inhibitors, which are implicated in various disease pathways including oncology . The specific molecular architecture of this reagent, particularly the ethoxypyridazine and methylthiophene components, makes it a valuable chemical tool for researchers exploring novel enzyme inhibitors, structure-activity relationships (SAR), and signal transduction pathways. It is supplied exclusively for laboratory research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-3-23-16-9-8-15(18-19-16)13-5-4-6-14(11-13)20-25(21,22)17-10-7-12(2)24-17/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSKIYMMYLEPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or diester.

    Ethoxylation: Introduction of the ethoxy group onto the pyridazine ring can be achieved via nucleophilic substitution reactions using ethyl halides.

    Coupling with Phenyl Ring: The phenyl ring is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the phenyl ring with a halogenated pyridazine.

    Formation of Thiophene Sulfonamide: The thiophene ring is synthesized separately and then sulfonylated using sulfonyl chlorides. The final step involves coupling the thiophene sulfonamide with the substituted pyridazine-phenyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and thiophene rings.

    Coupling Reactions: The compound can participate in further coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

    Coupling Reactions: Larger, more complex organic molecules.

Scientific Research Applications

The compound 8,9-Difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications across different fields, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to 8,9-difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol exhibit significant anticancer properties. Research has focused on their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound showed enhanced cytotoxicity against breast cancer cells when compared to standard chemotherapeutic agents.

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds with similar structures have been evaluated for their potential to protect neuronal cells from oxidative stress and neuroinflammation. A notable case study involved the administration of a related compound in animal models of neurodegenerative diseases, which resulted in improved cognitive function and reduced neuronal death.

Antimicrobial Properties

The antimicrobial efficacy of 8,9-difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol has also been investigated. Preliminary findings suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Laboratory tests have shown that it can inhibit the growth of resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

Polymer Science

In material science, this compound can be utilized as a building block for synthesizing advanced polymers. Its unique structure allows for the creation of polymers with specific thermal and mechanical properties. Research has shown that incorporating 8,9-difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol into polymer matrices can enhance their durability and resistance to degradation.

Coatings and Adhesives

The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Studies have demonstrated that formulations containing this compound exhibit superior adhesion strength and resistance to environmental factors compared to traditional adhesives.

Data Tables

Application AreaSpecific Use CaseResults/Findings
PharmaceuticalsAnticancer activitySignificant cytotoxicity against breast cancer cells
PharmaceuticalsNeuroprotective effectsImproved cognitive function in animal models
PharmaceuticalsAntimicrobial propertiesEffective against MRSA and other resistant bacteria
Material SciencePolymer synthesisEnhanced thermal stability and mechanical properties
Material ScienceCoatings and adhesivesSuperior adhesion strength and environmental resistance

Mechanism of Action

The mechanism by which N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The sulfonamide group is known to interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity (if available)
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide (Target Compound) C₁₈H₁₈N₄O₃S₂ 426.5 6-ethoxy-pyridazine, 5-methylthiophene-sulfonamide Not explicitly reported (inferred kinase modulation)
5-Ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide C₂₂H₁₈N₆O₂S₂ 462.6 Triazolo-pyridazine core, pyridin-3-yl substituent, ethyl-thiophene No biological data provided
5-Ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide C₁₉H₂₁N₃O₃S₂ 403.5 Pyridazinone (6-oxo) core, phenyl group, propyl linker No biological data provided
Compound 2 (Pyrimido[4,5-d][1,3]oxazin-2-one derivative) Not specified Not specified Pyrimido-oxazinone core, methoxy and methylpiperazine substituents BTK inhibitor (IC₅₀ = 7 nM), selective kinase inhibition
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide (TPIN) C₁₃H₁₁N₅O 277.3 Tetrazole ring, isonicotinamide group F-actin/paxillin downregulation, prostate cancer cell apoptosis
Key Observations:

Core Heterocycles: The target compound’s pyridazine core differs from the triazolo-pyridazine in and the pyridazinone in . These variations likely influence binding affinity and metabolic stability. Compared to Compound 2 , which uses a pyrimido-oxazinone scaffold, the target compound’s pyridazine may offer distinct electronic properties for kinase interaction.

Substituent Effects :

  • The ethoxy group at position 6 of pyridazine in the target compound contrasts with the oxo group in , which could alter hydrogen-bonding interactions with biological targets.
  • The methylthiophene-sulfonamide moiety in the target compound resembles the ethyl-thiophene-sulfonamide in , but the shorter alkyl chain (methyl vs. ethyl) may affect lipophilicity and membrane permeability.

Biological Activity: While the target compound lacks explicit data, Compound 2 demonstrates potent BTK inhibition (IC₅₀ = 7 nM) with high kinase selectivity, suggesting that sulfonamide-linked heterocycles are viable scaffolds for kinase targeting.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound in Compound in
Molecular Weight 426.5 462.6 403.5
LogP (Predicted) ~3.2* ~3.8* ~2.5*
Hydrogen Bond Acceptors 7 8 6
Rotatable Bonds 5 6 7

*Estimated using fragment-based methods.

  • The target compound’s lower molecular weight and fewer rotatable bonds compared to may enhance bioavailability.
  • The ethoxy group likely increases metabolic stability compared to the hydroxymethyl group in , which could be prone to oxidation.

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N4O2S
  • Molecular Weight : 342.41 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the field of pharmaceuticals.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein interactions. Notably, it has been identified as an inhibitor against the interaction between PD-1 (Programmed cell death protein 1) and PD-L1 (Programmed death-ligand 1), which is crucial in cancer immunotherapy. By blocking this interaction, the compound may enhance T-cell activation and promote anti-tumor immunity .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description
PD-1/PD-L1 InhibitionEnhances T-cell activation; potential use in cancer immunotherapy .
Antimicrobial PropertiesExhibits activity against various bacterial strains; further studies needed .
Anti-inflammatory EffectsMay reduce inflammation markers in vitro; potential therapeutic applications .

Case Studies and Research Findings

  • Cancer Immunotherapy : A study evaluated the efficacy of this compound in combination with other immune checkpoint inhibitors. The results indicated a significant increase in T-cell proliferation and cytokine production, suggesting enhanced anti-tumor activity compared to controls .
  • Antimicrobial Activity : In vitro assays demonstrated that this compound exhibits antimicrobial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics .
  • Inflammation Reduction : Research involving cellular models showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential application in treating inflammatory diseases .

Q & A

Q. Purity Validation :

  • HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to assess purity (>95% required for biological assays).
  • NMR (¹H and ¹³C) to confirm structural integrity, focusing on sulfonamide proton signals (δ 10–12 ppm) and pyridazine ring protons (δ 7–9 ppm) .

How can researchers address low yields during sulfonamide coupling reactions in the synthesis of this compound?

Advanced Reaction Optimization
Low yields in sulfonamide coupling often arise from steric hindrance or competing side reactions. Methodological solutions include:

  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the amine group .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate the reaction by stabilizing intermediates .
  • Temperature Control : Perform reactions at 0–5°C to minimize hydrolysis of the sulfonyl chloride intermediate .
  • Monitoring : Employ TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or in situ IR spectroscopy to track reaction progress .

What strategies are recommended for resolving contradictory biological activity data in enzyme inhibition assays?

Advanced Data Analysis
Contradictory results (e.g., variable IC₅₀ values) may stem from assay conditions or compound stability. Key approaches:

  • Buffer Compatibility : Test the compound in buffers at physiological pH (7.4) and monitor degradation via LC-MS over 24 hours .
  • Enzyme Source : Use recombinant enzymes from standardized sources (e.g., human COX-2 vs. murine COX-2) to eliminate species-specific variability .
  • Positive Controls : Include reference inhibitors (e.g., Celecoxib for COX-2) to validate assay reproducibility .
  • Redox Interference : Add antioxidants (e.g., 1 mM ascorbic acid) to mitigate false signals from thiophene sulfonamide oxidation .

How can researchers design experiments to evaluate the compound’s solubility and formulation stability?

Q. Basic Physicochemical Profiling

  • Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol using shake-flask method with HPLC quantification. Thiophene sulfonamides often show poor aqueous solubility (<10 µg/mL), necessitating co-solvents (e.g., 10% PEG-400) .
  • Stability Studies :
    • Thermal Stability : Incubate at 25°C and 40°C for 4 weeks; monitor decomposition via HPLC.
    • Photostability : Expose to UV light (320–400 nm) and quantify degradation products .

What advanced techniques are used to study the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Q. Advanced Mechanistic Studies

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) with immobilized target proteins. Optimal ligand density: 50–100 response units .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify key binding residues (e.g., sulfonamide-Zn²⁺ interactions) .
  • Molecular Dynamics (MD) Simulations : Use Schrödinger Suite or GROMACS to predict binding modes and stability of the pyridazine-thiophene scaffold in hydrophobic pockets .

How should researchers troubleshoot inconsistent NMR spectra of the synthesized compound?

Advanced Analytical Troubleshooting
Inconsistencies (e.g., split peaks or missing signals) often arise from:

  • Prototropic Tautomerism : Pyridazine rings can exhibit keto-enol tautomerism. Acquire spectra in DMSO-d₆ at elevated temperatures (50°C) to sharpen signals .
  • Trace Solvents : Residual THF or ethyl acetate may split peaks. Dry samples under high vacuum (<0.1 mbar) for 24 hours .
  • Dynamic Exchange : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the ethoxyphenyl and thiophene groups .

What are the best practices for evaluating metabolic stability in hepatic microsomes?

Q. Advanced Pharmacokinetic Profiling

  • Incubation Conditions : Use human liver microsomes (1 mg/mL) with NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile .
  • Analytical Method : Quantify parent compound depletion via UPLC-MS/MS (MRM transition: m/z 375→238 for the sulfonamide fragment) .
  • Data Interpretation : Calculate intrinsic clearance (CLint) using the in vitro half-life method. CLint >30 µL/min/mg suggests rapid hepatic metabolism .

How can computational chemistry predict the compound’s ADMET properties?

Q. Advanced In Silico Modeling

  • Software Tools : Use SwissADME or ADMETlab 2.0 to predict:
    • LogP : Expected ~3.5 (moderate lipophilicity due to ethoxy and thiophene groups) .
    • hERG Inhibition Risk : Thiophene sulfonamides may show moderate hERG binding; validate with patch-clamp assays .
  • Docking Studies : AutoDock Vina for binding affinity estimation to CYP3A4 (major metabolizing enzyme) .

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